molecular formula C14H22N2O5 B12276129 N-,N-diboc-Oxazol-2-yl-methylamine

N-,N-diboc-Oxazol-2-yl-methylamine

Cat. No.: B12276129
M. Wt: 298.33 g/mol
InChI Key: ITMLEELXGDZRCU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-,N-diboc-Oxazol-2-yl-methylamine involves several steps. One common method includes the reaction of oxazole with a suitable diboc-protected amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

N-,N-diboc-Oxazol-2-yl-methylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-,N-diboc-Oxazol-2-yl-methylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the synthesis of biologically active molecules.

    Medicine: this compound is employed in the development of pharmaceuticals and drug discovery research.

    Industry: It is used in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-,N-diboc-Oxazol-2-yl-methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

N-,N-diboc-Oxazol-2-yl-methylamine can be compared with other similar compounds such as:

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to its analogs .

Properties

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(1,3-oxazol-2-ylmethyl)carbamate

InChI

InChI=1S/C14H22N2O5/c1-13(2,3)20-11(17)16(9-10-15-7-8-19-10)12(18)21-14(4,5)6/h7-8H,9H2,1-6H3

InChI Key

ITMLEELXGDZRCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=NC=CO1)C(=O)OC(C)(C)C

Origin of Product

United States

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